REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:12])=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[N:5]=[N:6][CH:7]=1.[CH:13](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:3]2[N:12]=[CH:13][N:8]([CH:9]([CH3:10])[CH3:11])[C:4]=2[N:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
1020 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N=NC1)NC(C)C)N
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in MeOH/DCM
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=NC1)N(C=N2)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |